4-Bromo-2,3-dimethylphenylboronic acid pinacol ester
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Overview
Description
4-Bromo-2,3-dimethylphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(4-bromo-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 311.03 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BBrO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 .Chemical Reactions Analysis
The compound has been used in a protocol that allows for formal anti-Markovnikov alkene hydromethylation . This valuable but previously unknown transformation was achieved by pairing a Matteson–CH2–homologation with a catalytic protodeboronation of alkyl boronic esters .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at temperatures between 2-8°C .Mechanism of Action
Target of Action
4-Bromo-2,3-dimethylphenylboronic acid pinacol ester is a boronic ester compound . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this reaction, the boron moiety of the boronic ester is transferred to a transition metal catalyst, forming a new metal-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a significant biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various types of carbon-carbon bond formations .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound can pose challenges for their use in biological systems .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . The rate of reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Cellular Effects
The specific cellular effects of 4-Bromo-2,3-dimethylphenylboronic acid pinacol ester are not well studied. Boronic esters are known to have various effects on cells, depending on their specific structures and the cells they interact with .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and do not degrade easily .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. Boronic esters are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Boronic esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic esters are known to be directed to specific compartments or organelles based on their specific structures .
Properties
IUPAC Name |
2-(4-bromo-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYJJOWQVZENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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